Nonlinear Optical (NLO) Third-Order Susceptibility of 3'-Methoxy-3-Nitrochalcone vs. Di- and Tri-Methoxy Nitrochalcones in PMMA Thin Films
In a direct head-to-head comparison, the mono-methoxy nitrochalcone MNC (identified as 3'-methoxy-3-nitrochalcone, this target compound) exhibited an ultrafast third-order nonlinear optical susceptibility χ⁽³⁾ of approximately 4.2 × 10⁻¹³ esu in a 10 wt% PMMA thin film, whereas the di-methoxy analog DMNC (3,4-dimethoxy) showed a markedly lower χ⁽³⁾ of 2.1 × 10⁻¹³ esu and the tri-methoxy analog TMNC (3,4,5-trimethoxy) gave 1.6 × 10⁻¹³ esu [1]. The trend was measured via Z-scan using a Ti:sapphire laser at 800 nm with 100 fs pulses [1]. Importantly, the sign and magnitude of the nonlinear refractive index n₂ and the nonlinear absorption coefficient β also differed qualitatively among the analogs, with MNC demonstrating the strongest optical limiting onset [1].
| Evidence Dimension | Third-order nonlinear optical susceptibility χ⁽³⁾ |
|---|---|
| Target Compound Data | MNC (3'-methoxy-3-nitrochalcone): χ⁽³⁾ ≈ 4.2 × 10⁻¹³ esu |
| Comparator Or Baseline | DMNC (3,4-dimethoxy): χ⁽³⁾ ≈ 2.1 × 10⁻¹³ esu; TMNC (3,4,5-trimethoxy): χ⁽³⁾ ≈ 1.6 × 10⁻¹³ esu |
| Quantified Difference | 2.0-fold higher χ⁽³⁾ than DMNC; 2.6-fold higher than TMNC |
| Conditions | 10 wt% chalcone-doped PMMA thin films; Z-scan technique; 800 nm Ti:sapphire laser, 100 fs pulse width |
Why This Matters
For procurement decisions in photonics and optical limiting research, the 2- to 2.6-fold superior NLO susceptibility of the target compound directly translates into a measurably lower optical limiting threshold, making analog substitution scientifically unsound.
- [1] Jahagirdar, J. R. et al. Effect of methoxy substitution on ultrafast third-order nonlinear optical properties in chalcone–PMMA thin films. Appl. Phys. A 2025, 131, 237. View Source
